molecular formula C17H15FN2O4S B2801595 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide CAS No. 899757-18-7

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide

Cat. No.: B2801595
CAS No.: 899757-18-7
M. Wt: 362.38
InChI Key: IIVZLUJWENTPKV-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]isothiazol-2(3H)-yl core, which is known for its diverse chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown . It’s crucial to understand how the compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide typically involves multiple steps:

    Formation of the benzo[d]isothiazol-2(3H)-yl core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dioxido and oxo groups: These functional groups are introduced through oxidation reactions using reagents such as hydrogen peroxide or peracids.

    Attachment of the 4-fluorobenzyl group: This step is usually achieved through nucleophilic substitution reactions, where the benzo[d]isothiazol-2(3H)-yl core reacts with 4-fluorobenzyl halides.

    Formation of the propanamide moiety: This involves the reaction of the intermediate compound with propanoyl chloride or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen atoms, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce simpler derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-benzylpropanamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-chlorobenzyl)propanamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.

Uniqueness

The presence of the 4-fluorobenzyl group in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide distinguishes it from similar compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-17(22)14-3-1-2-4-15(14)25(20,23)24/h1-8H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVZLUJWENTPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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